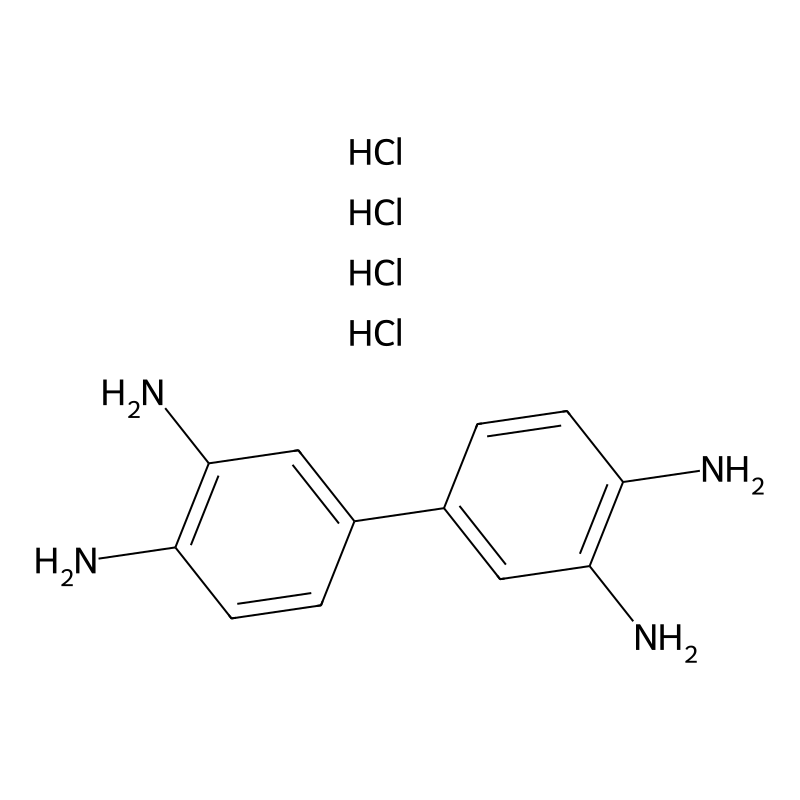

3,3'-Diaminobenzidine tetrahydrochloride

C12H18Cl4N4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H18Cl4N4

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Immunohistochemistry (IHC):

DAB is a chromogen (a substance that produces color) widely used in IHC []. It acts as a substrate for the enzyme horseradish peroxidase (HRP), which is commonly linked to secondary antibodies in IHC procedures. When HRP reacts with DAB in the presence of hydrogen peroxide, a brown precipitate forms, marking the location of the target antigen within the tissue sample [, ]. This allows researchers to visualize and study the distribution and abundance of specific proteins or other molecules of interest in tissues [].

Western Blotting:

DAB can also be used in Western blotting to detect proteins separated by gel electrophoresis []. Similar to IHC, DAB serves as a substrate for HRP conjugated to secondary antibodies. The HRP-DAB reaction leads to the formation of a visible band, indicating the presence of the target protein at a specific size based on its position on the gel [].

Other Applications:

DAB finds applications in other areas of scientific research, such as:

- Fluorescent in situ hybridization (FISH): DAB can be used as a chromogenic label in FISH experiments to visualize specific DNA sequences on chromosomes [].

- Detection of specific molecules: DAB can be employed in assays to detect the activity of certain enzymes, such as selenium peroxidase, by its ability to act as a substrate [].

3,3'-Diaminobenzidine tetrahydrochloride is an organic compound widely utilized in biochemical applications, particularly as a chromogenic substrate for peroxidase. This compound is significant in histological staining, where it reacts with peroxidase enzymes to produce a visible, insoluble brown product. The chemical structure is characterized by its molecular formula and a molecular weight of approximately 360.10 g/mol . It is commonly available in its hydrated form, enhancing its solubility and stability for laboratory use.

The primary reaction involving 3,3'-Diaminobenzidine tetrahydrochloride occurs when it interacts with peroxidase in the presence of hydrogen peroxide. This enzymatic reaction catalyzes the oxidation of 3,3'-Diaminobenzidine, resulting in the formation of a dark brown precipitate that can be visualized under a microscope. The reaction can be summarized as follows:

- Oxidation Reaction:

This reaction is crucial for various immunohistochemical techniques where the visualization of specific proteins or antigens is required .

3,3'-Diaminobenzidine tetrahydrochloride exhibits notable biological activity as it serves as a substrate for peroxidase enzymes. Its ability to form a colored product upon enzymatic reaction makes it an effective marker for detecting peroxidase activity in tissues. This property has been exploited in numerous studies to visualize cellular components and assess enzyme activity in various biological samples, including brain tissues and cultured cells .

The synthesis of 3,3'-Diaminobenzidine tetrahydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with the appropriate aniline derivatives.

- Diazotization: Aniline is diazotized using nitrous acid.

- Coupling Reaction: The diazonium salt is then coupled with another aniline derivative to form the biphenyl structure characteristic of 3,3'-Diaminobenzidine.

- Tetrahydrochloride Formation: Finally, the product is treated with hydrochloric acid to yield the tetrahydrochloride salt.

This multi-step process requires careful control of conditions to ensure high yield and purity of the final product .

While these compounds may serve similar functions as chromogens or substrates for enzymatic reactions, 3,3'-Diaminobenzidine tetrahydrochloride stands out due to its specific reactivity with peroxidases and the distinct brown precipitate it forms upon oxidation .

Studies investigating the interactions of 3,3'-Diaminobenzidine tetrahydrochloride have focused on its behavior with various enzymes and substrates. Notably, it has been shown to interact specifically with horseradish peroxidase, enhancing its utility as a detection method in immunological assays. Furthermore, research has indicated potential interactions with other biological molecules, which could influence its efficacy as a staining agent .

Comparative Analysis of Traditional Ammonolysis Routes vs. Novel Diacylation-Nitration Pathways

The industrial synthesis of DAB·4HCl historically relied on ammonolysis of 3,3'-dichlorobenzidine (DCB). This method involves reacting DCB with aqueous ammonia under high pressure (2.7–3.0 MPa) and temperature (170–200°C) in the presence of copper catalysts. Copper(I) chloride ($$ \text{CuCl} $$) and elemental copper ($$ \text{Cu}^0 $$) in a 1:0.5–3 molar ratio facilitate nucleophilic aromatic substitution, replacing chlorine atoms with amine groups. While this route achieves yields of 70–85%, it generates significant heavy metal waste and suffers from side reactions producing oligomeric byproducts.

In contrast, the diacylation-nitration pathway offers improved selectivity. Benzidine undergoes diacetylation with acetic anhydride in basic conditions, forming $$ N,N' $$-diacetylbenzidine. Nitration with concentrated $$ \text{HNO}3 $$ introduces nitro groups at the ortho positions relative to the acetylated amines, guided by the electron-withdrawing acetyl groups. Subsequent saponification removes acetyl protections, yielding 3,3'-dinitrobenzidine, which is reduced to DAB using $$ \text{SnCl}2 $$-HCl or $$ \text{Na}2\text{S}2\text{O}_4 $$. This pathway reduces heavy metal use but requires meticulous control of nitration stoichiometry to prevent over-nitration.

A groundbreaking sulfonyl esterification-chlorination route (Fig. 1) uses 4,4'-biphenol as a starting material. Sulfonation with $$ N,N $$-dimethylsulfamoyl chloride introduces sulfonate esters, which direct chlorination to the 3,3' positions. Subsequent ammonolysis with a $$ \text{CuCl}/\text{amino acid} $$ catalyst system achieves 94% purity and 83% yield while minimizing wastewater contaminants. This method exemplifies the shift toward greener chemistry in DAB production.

Table 1: Comparison of Synthetic Methods for DAB·4HCl

Catalytic Systems for Efficient Benzidine Derivative Transformation

Copper-based catalysts remain central to DAB synthesis. In traditional ammonolysis, $$ \text{CuCl} $$ facilitates electron transfer, polarizing the C-Cl bond in DCB for nucleophilic attack by $$ \text{NH}_3 $$. However, residual copper contaminants necessitate post-synthesis acid washing, increasing production costs. Recent advances employ amino acid-copper complexes (e.g., glycine-$$ \text{CuCl} $$) to enhance catalyst recyclability. These complexes stabilize copper in its +1 oxidation state, preventing oxidation to inactive $$ \text{Cu}^{2+} $$ species.

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide ($$ \text{TBAB} $$) improve reaction homogeneity in biphasic systems. By shuttling ammonia into the organic phase, PTCs accelerate ammonolysis rates by 40% compared to catalyst-free systems. In the sulfonyl esterification route, $$ \text{TBAB} $$ enables one-pot chlorination and ammonolysis, reducing intermediate isolation steps.

Alternative reducing agents address environmental concerns. Sodium dithionite ($$ \text{Na}2\text{S}2\text{O}4 $$) replaces $$ \text{SnCl}2 $$ in nitro group reduction, generating less toxic $$ \text{SO}_3^{2-} $$ byproducts. Microwave-assisted reactions further enhance efficiency, achieving 95% conversion in 20 minutes versus 8 hours under conventional heating.

Purity Optimization Strategies in Industrial-Scale Synthesis

Post-synthesis purification is critical for pharmaceutical-grade DAB·4HCl. Acid-base washing removes residual DCB and catalyst residues. Crude DAB is stirred in 25% $$ \text{NH}_3 $$ solution, protonating amine groups and dissolving impurities, followed by water washes to neutralize pH. Activated carbon (5–10 wt%) decolorizes the product in methanol, adsorbing aromatic byproducts.

Crystallization from methanol-water mixtures (25:1 solvent-to-product ratio) yields needle-like crystals with >99% chromatographic purity. Controlled cooling (1°C/min) prevents inclusion of solvent molecules, while nitrogen sparging inhibits oxidation of amine groups.

Table 2: Purity Optimization Techniques

Chromogenic Mechanisms in Peroxidase-Mediated Histochemical Staining

The chromogenic activity of 3,3'-diaminobenzidine tetrahydrochloride arises from its oxidation by horseradish peroxidase (HRP) in the presence of hydrogen peroxide. This reaction involves the transfer of electrons from DAB to peroxide, resulting in the formation of a radical intermediate that polymerizes into an insoluble brown precipitate [1] [2]. The stoichiometry of this reaction can be represented as:

$$ \text{DAB} + \text{H}2\text{O}2 \xrightarrow{\text{HRP}} \text{Oxidized DAB polymer} + \text{H}_2\text{O} $$

Key factors influencing signal intensity include:

- Peroxidase activity: HRP-conjugated antibodies localize enzymatic activity to antigen-rich regions, with signal intensity proportional to target density [4].

- Metal enhancement: Addition of nickel or cobalt ions shifts the precipitate color to purplish-gray while increasing optical density by up to 200% [6].

Table 1: Metal Enhancement Effects on DAB Chromogenicity

| Metal Additive | Precipitate Color | Signal Enhancement Factor |

|---|---|---|

| None | Brown | 1× (baseline) |

| Nickel | Purplish-gray | 2× |

| Cobalt | Bluish-black | 1.8× |

The insoluble nature of oxidized DAB ensures compatibility with organic solvents used in tissue clearing and mounting, making it indispensable for immunohistochemistry (IHC) and enzyme histochemistry [1] [4].

Interference Effects on Molecular Biology Techniques: PCR Inhibition Mechanisms

Despite its utility in staining, DAB polymerization introduces significant challenges for DNA-based analyses. Studies demonstrate that oxidized DAB reduces mitochondrial DNA (mtDNA) quantification accuracy by 40–60% in stained tissues compared to unstained controls [3]. This interference arises through two mechanisms:

- Template sequestration: The aromatic polymer forms π-stacking interactions with DNA, rendering it inaccessible to polymerase enzymes [3].

- Fluorophore quenching: DAB’s electron-rich structure absorbs excitation/emission wavelengths common in SYBR Green-based detection systems [3].

Table 2: Impact of DAB Staining on mtDNA Quantification

| Sample Type | ΔCt Value (vs. Control) | Apparent mtDNA Reduction |

|---|---|---|

| COX-positive | +3.2 ± 0.4 | 58% ± 6% |

| COX-negative | +0.7 ± 0.2 | 12% ± 3% |

Notably, exogenous DNA added post-staining shows minimal PCR inhibition, confirming that DAB primarily affects endogenous nucleic acids through direct binding [3]. Researchers must therefore prioritize unstained tissue sections for quantitative genomic studies.

Photodynamic Reactive Oxygen Species Detection Systems Using Oxidative Polymerization

The redox sensitivity of DAB has been repurposed for spatial mapping of intracellular ROS generation. In photodynamic systems, photosensitizers like methylene blue produce singlet oxygen ($$^1\text{O}_2$$) upon light activation, which oxidizes DAB to form localized polymer deposits [5]. This method achieves submicrometric resolution, enabling precise identification of ROS generation sites within organelles.

Key advantages over fluorogenic probes:

- Permanent signal: DAB precipitates remain stable during prolonged storage.

- Compatibility with electron microscopy: Osmium tetroxide post-fixation converts DAB polymers into electron-dense deposits [1].

Table 3: Protocol for Photodynamic ROS Detection Using DAB

| Step | Parameter | Optimal Value |

|---|---|---|

| 1 | Photosensitizer incubation | 10 μM, 30 min |

| 2 | DAB concentration | 1 mg/mL in Tris buffer |

| 3 | Light activation | 650 nm, 50 mW/cm² |

| 4 | Reaction termination | 10 min post-irradiation |

This technique has revealed compartment-specific ROS bursts in mitochondrial membranes and phagocytic vesicles, providing insights into oxidative stress mechanisms [5].

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

UNII

GHS Hazard Statements

H341 (97.92%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (93.75%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard